molecular formula C20H17ClN2O2 B2752234 1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946247-62-7

1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2752234
CAS No.: 946247-62-7
M. Wt: 352.82
InChI Key: UDYADRSOWCMLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorobenzyl group, a dihydropyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzylamine with an appropriate dihydropyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to further reactions to introduce the carboxamide group, often using reagents like isocyanates or carbamoyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide
  • 1-(2-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide
  • 1-(2-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-4-carboxamide

Uniqueness

1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the m-tolyl group. This structural uniqueness can lead to different chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c1-14-6-4-8-16(12-14)22-19(24)17-9-5-11-23(20(17)25)13-15-7-2-3-10-18(15)21/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYADRSOWCMLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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